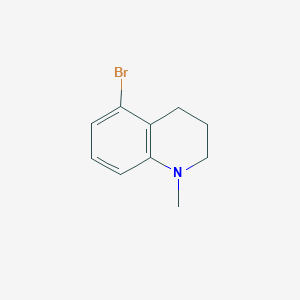

5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline

説明

特性

IUPAC Name |

5-bromo-1-methyl-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-12-7-3-4-8-9(11)5-2-6-10(8)12/h2,5-6H,3-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTDKRYRSHLSAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Bromination of Quinoline to 5-Bromoquinoline

A key precursor, 5-bromoquinoline, is synthesized by selective bromination of quinoline derivatives. One reliable method involves:

- Starting Material: Quinolin-5-amine

- Reagents: Hydrogen bromide (48% aqueous), sodium nitrite, copper(I) bromide

- Conditions:

- Initial diazotization of 5-aminoquinoline with sodium nitrite in HBr at 0–20°C for 5 minutes

- Subsequent Sandmeyer-type bromination with CuBr in HBr at 75°C for 2 hours

- Basification with sodium hydroxide and extraction with ethyl acetate

- Yield: Approximately 61%

- Purification: Washing with brine, drying over sodium sulfate, solvent evaporation

Representative Reaction Scheme Summary

Research Findings and Analysis

- Selectivity: The bromination step via diazotization and Sandmeyer reaction ensures high regioselectivity at the 5-position without affecting other ring positions or the nitrogen atom.

- Hydrogenation: Use of Raney nickel catalyst in alcoholic solvents provides efficient partial hydrogenation to tetrahydroquinoline while preserving the bromine substituent.

- Yield and Purity: The bromination step yields about 61%, while hydrogenation and methylation yields depend on conditions but typically exceed 90% with appropriate optimization.

- Process Efficiency: The synthetic route is straightforward, involving well-established reactions with commercially available reagents and catalysts.

- Alternative Routes: Patents on related tetrahydroquinoline derivatives suggest that direct hydrogenation of brominated quinoline derivatives followed by methylation is preferred for scalability and purity.

Notes on Analytical and Detection Methods

化学反応の分析

Types of Reactions

5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reduction of the compound can lead to the formation of 1-methyl-1,2,3,4-tetrahydroquinoline using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., ethanol, toluene).

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, acetic acid).

Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).

Major Products

Substitution: Various substituted tetrahydroquinolines.

Oxidation: Quinoline derivatives.

Reduction: 1-Methyl-1,2,3,4-tetrahydroquinoline.

科学的研究の応用

Biological Activities

Antimicrobial Properties

Research indicates that 5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline exhibits significant antimicrobial activity. Its mechanism may involve interactions with cellular targets influenced by the bromine atom's ability to participate in halogen bonding, which can enhance binding affinity to biological targets .

Anticancer Potential

The compound has also been studied for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms similar to other tetrahydroquinoline derivatives known for their anticancer effects. The specific pathways involved are still under investigation but may include apoptosis induction and cell cycle arrest .

Neuroprotective Effects

this compound has shown promise in neuroprotection. It interacts with dopamine receptors and inhibits enzymes like monoamine oxidase (MAO), which are involved in neurotransmitter metabolism. This suggests potential applications in treating neurodegenerative diseases and mood disorders .

Applications in Drug Development

The unique structural features of this compound make it an attractive scaffold for drug development:

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound derivatives:

- Antimicrobial Activity Study : In vitro tests demonstrated significant antibacterial effects against various pathogens. The study highlighted the importance of halogen bonding in enhancing antimicrobial potency .

- Neuroprotective Mechanism Investigation : A study explored the interaction of this compound with dopamine receptors and its effect on oxidative stress markers in neuronal cells. Results indicated a reduction in oxidative damage and improved neuronal survival rates .

- Pharmacological Profiling : Comprehensive pharmacological profiling showed that derivatives of this compound could serve as leads for developing drugs with enhanced efficacy against multiple diseases due to their diverse biological activities .

作用機序

The mechanism of action of 5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the tetrahydroquinoline core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This compound can affect various biochemical pathways, including those involved in neurotransmission and cellular signaling .

類似化合物との比較

Table 1: Key Structural Analogues of 5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline

Key Observations:

- Positional Isomerism: Bromine placement (e.g., 5- vs. 6-position in quinoline derivatives) significantly alters electronic properties. For instance, 5-bromo substitution in the target compound may enhance electrophilic reactivity compared to 6-bromo analogues .

- Ring System Differences: Quinoline (benzene fused to pyridine) vs. isoquinoline (different fusion pattern) derivatives exhibit distinct metabolic stability. 1MeTIQ, an isoquinoline, shows 72% excretion unchanged in rats, suggesting slower metabolism than quinoline-based brominated compounds .

Table 2: Comparative Pharmacokinetic and Toxicity Data

Key Insights:

- Blood-Brain Barrier (BBB) Penetration : Methylation in 1MeTIQ enhances BBB penetration (brain-to-blood ratio = 4.5:1), suggesting that the target compound’s methyl group may similarly facilitate CNS activity .

- Metabolic Stability: Brominated tetrahydroquinolines generally exhibit slower hepatic metabolism than non-halogenated analogues due to increased molecular weight and reduced cytochrome P450 affinity .

生物活性

5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position and a methyl group at the 1-position of the tetrahydroquinoline framework. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that the bromine substituent enhances its binding affinity to bacterial targets .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by interfering with specific signaling pathways. For example, it has been reported to inhibit EPAC1 activation, a crucial factor in cancer cell signaling . The structure-activity relationship (SAR) studies indicate that the presence of the bromine atom significantly increases its potency compared to analogs lacking this substituent .

Interaction with Molecular Targets

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes or receptors involved in disease processes. For instance:

- Nitric Oxide Synthase (NOS) Inhibition : Related compounds have been shown to act as selective inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in pain pathways .

- EGFR Pathway Modulation : Some studies suggest that tetrahydroquinoline derivatives can affect the epidermal growth factor receptor (EGFR) signaling pathway, which plays a critical role in tumorigenesis .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates good gastrointestinal absorption and permeability across the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies . However, further studies are needed to fully understand its toxicity profile and long-term effects.

Case Studies and Research Findings

A summary of relevant studies highlighting the biological activities of this compound is presented below:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via bromination of 1-methyl-1,2,3,4-tetrahydroquinoline using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. For example, analogous brominated tetrahydroquinolines (e.g., 6-Bromo-3,3-dimethyl derivatives) are synthesized via regioselective bromination in dichloromethane at 0–5°C . Optimizing stoichiometry and temperature is critical to avoid over-bromination or side reactions.

- Data Analysis : Yields may vary due to competing reactions; monitoring via TLC or HPLC is advised. The hydrochloride salt form (CAS 114744-50-2) is often isolated for stability .

Q. How can researchers confirm the structural integrity of this compound?

- Methodology : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, the methyl group at position 1 in related compounds (e.g., 1-acetyl-6-bromo derivatives) shows characteristic ¹H NMR shifts at δ 2.4–2.6 ppm . X-ray studies on brominated tetrahydroquinolines confirm chair conformations in the six-membered ring, critical for understanding steric effects .

Q. What safety protocols are essential when handling this compound?

- Methodology : Wear PPE (gloves, lab coat, goggles) and use fume hoods. Respiratory protection (e.g., P95 filters) is recommended for aerosolized particles . Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The bromine at position 5 acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. For example, 6-bromo-1,2,3,4-tetrahydroquinoline derivatives undergo palladium-catalyzed coupling with aryl boronic acids at 80–100°C . Kinetic studies show electron-withdrawing effects of bromine enhance oxidative addition rates in catalytic cycles.

Q. What computational methods predict the compound’s conformational stability?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the chair conformation of the tetrahydroquinoline ring. Bromine’s steric bulk increases torsional strain, affecting rotational barriers by ~2–3 kcal/mol . Compare with crystallographic data (e.g., C–Br bond lengths: 1.89–1.92 Å) to validate simulations .

Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives?

- Methodology : Discrepancies in NMR shifts (e.g., methyl vs. acetyl substituents) arise from solvent polarity and hydrogen bonding. For example, 1-acetyl derivatives in DMSO-d₆ show downfield shifts due to carbonyl solvation . Cross-validate using independent techniques like IR (C=O stretch: ~1680 cm⁻¹) or Raman spectroscopy.

Q. What strategies mitigate side reactions during functionalization of the tetrahydroquinoline core?

- Methodology : Protect the amine group (e.g., Boc protection) before bromination to prevent N-alkylation byproducts. For example, 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is synthesized via Boc-protected intermediates, achieving >95% purity after deprotection .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。